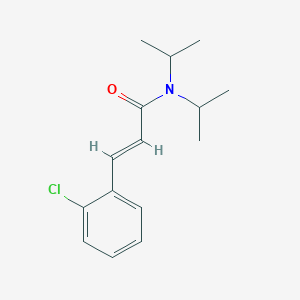
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile, also known as CTN-10, is a novel compound that has shown promising results in scientific research. It belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile acts as a selective agonist of the α7 nAChR subtype, which is involved in various physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR subtype by this compound leads to increased release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which play a crucial role in cognitive and motor function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, reduce motor deficits, and alleviate symptoms of psychosis in animal models of various diseases. It has also been shown to increase the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which play a crucial role in cognitive and motor function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile for lab experiments include its selectivity for the α7 nAChR subtype, which allows for the study of specific physiological processes. Its ability to improve cognitive function, reduce motor deficits, and alleviate symptoms of psychosis in animal models of various diseases also makes it a promising compound for therapeutic applications. The limitations of this compound for lab experiments include its relatively low potency compared to other nAChR agonists and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
For research on 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile include further elucidation of its mechanism of action and its potential therapeutic applications in various diseases. Studies on the pharmacokinetics and pharmacodynamics of this compound in humans are also needed to determine its safety and efficacy for clinical use. Additionally, the development of more potent and soluble analogs of this compound could lead to the discovery of novel compounds with even greater therapeutic potential.
Synthesemethoden
The synthesis method of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile involves the reaction of 2-cyclopropylthiophene-3-carbaldehyde with methyl thiourea and 2-chloronicotinonitrile in the presence of a base catalyst. The reaction proceeds through multiple steps, including cyclization and condensation, to yield the final product.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, reduce motor deficits, and alleviate symptoms of psychosis in animal models of these diseases.
Eigenschaften
Molekularformel |
C14H12N2S2 |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
6-cyclopropyl-2-methylsulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2S2/c1-17-14-11(8-15)10(13-3-2-6-18-13)7-12(16-14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3 |
InChI-Schlüssel |
BICGMKDMXAGMLT-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N |
Kanonische SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)

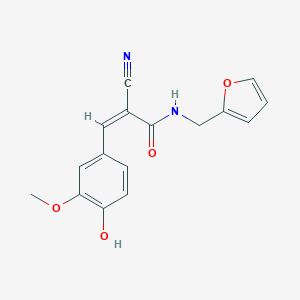

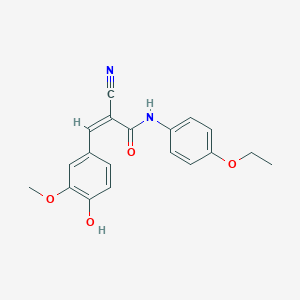
![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)

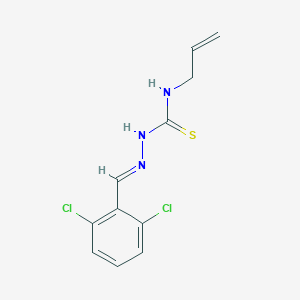
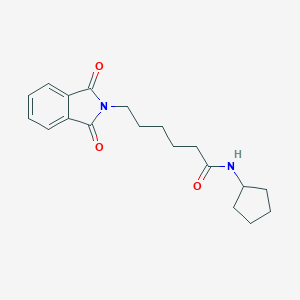
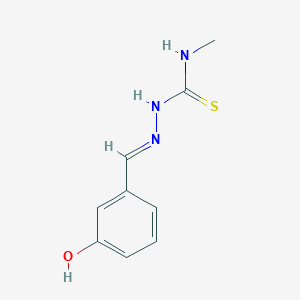
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
